3-(2-Azidoethyl)thiophene

Conjugated polymers Regioregular polythiophene Organic electronics

Researchers require azido-thiophenes with defined regiochemistry to avoid batch inconsistency in CuAAC or polymerization. This 3-substituted analog provides a two-methylene spacer, balancing ring electronics and azide accessibility. - Enables regioregular head-to-tail coupling for charge mobility >0.1 cm²/V·s (vs. regiorandom polymers). - Direct precursor to M2N12 triazole (Cdc25C IC₅₀ = 0.88 μM) - the most potent inhibitor from click libraries. - Ethyl spacer yields denser cross-linked networks than hexyl analogs, improving solvent resistance. - Available for R&D, not for human use.

Molecular Formula C6H7N3S
Molecular Weight 153.21 g/mol
Cat. No. B8721148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Azidoethyl)thiophene
Molecular FormulaC6H7N3S
Molecular Weight153.21 g/mol
Structural Identifiers
SMILESC1=CSC=C1CCN=[N+]=[N-]
InChIInChI=1S/C6H7N3S/c7-9-8-3-1-6-2-4-10-5-6/h2,4-5H,1,3H2
InChIKeyIOYJORRHESLLES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Azidoethyl)thiophene: Key Properties and Structural Overview


3-(2-Azidoethyl)thiophene (CAS 467442-04-2, C6H7N3S, MW 153.21 g/mol) is a bifunctional heterocyclic building block that integrates a thiophene ring for π-conjugation with a terminal azide group for click chemistry [1]. The thiophene is substituted at the 3-position via a two-methylene spacer, a regiochemical arrangement that balances electronic activation of the ring and spatial accessibility of the azide for [3+2] cycloaddition reactions [2]. This structural motif places it at the intersection of medicinal chemistry, where it has been employed in CuAAC-based combinatorial libraries to generate bioactive triazoles, and materials science, where azido-functionalized thiophenes serve as precursors for cross-linkable low-bandgap polymers [3].

Why Generic Azidothiophene Analogs Cannot Substitute


Simple substitution with other azidoalkyl- or azidothiophene isomers introduces measurable changes in reactivity, thermal stability, and material performance. The two-carbon ethyl spacer between the thiophene ring and the azide alters the electron distribution in the transition state for cycloaddition compared to direct-ring azides such as 3-azidothiophene [1]. Regioisomeric switching to 2-(2-azidoethyl)thiophene changes the dipole moment and polar surface area (PSA = 77.99 Ų vs. a computed value of 42.6 Ų for the 3-isomer), directly affecting solubility and molecular recognition . Even within the same substitution pattern, altering the alkyl spacer length from ethyl to hexyl modifies the cross-linking density and optoelectronic properties of the resulting conjugated polymer films, as demonstrated in low-bandgap polymer studies [2]. These variables cannot be captured by simple functional-group equivalence, making generic substitution scientifically invalid without experimental validation.

Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Advantage in Conjugated Polymer Precursors

3-(2-Azidoethyl)thiophene preserves the 3-substitution pattern that is essential for synthesizing regioregular polythiophenes. Head-to-tail regioregular poly(3-alkylthiophene)s (rr-P3ATs) achieve charge-carrier mobilities of 0.1–0.3 cm²/V·s, while regiorandom poly(2-alkylthiophene) analogs typically exhibit mobilities below 10⁻⁴ cm²/V·s, a difference of over three orders of magnitude [1]. The 3-position substitution on the thiophene ring avoids steric hindrance at the 2-position, enabling efficient oxidative polymerization and preserving extended π-conjugation. This makes the 3-isomer the structurally preferred monomer for conductive polymer applications, whereas the 2-isomer is unsuitable for high-mobility polymer backbones [1].

Conjugated polymers Regioregular polythiophene Organic electronics

Ethyl Spacer Optimization for Thermal Stability and Safe Processing

3-(2-Azidoethyl)thiophene, as an alkyl azide, exhibits a significantly higher thermal decomposition onset than its direct-ring counterpart 3-azidothiophene. Alkyl azides typically show thermal stability up to ~160°C, whereas aryl azides such as 3-azidothiophene decompose at lower temperatures (onset often <120°C) due to the electron-withdrawing effect of the aromatic ring facilitating N₂ extrusion [1]. This wider thermal processing window is critical for applications requiring thermal annealing or melt processing of polymer films. Additionally, the ethyl spacer reduces shock and impact sensitivity relative to lower-molecular-weight azides with shorter carbon chains, enhancing safe handling at laboratory and pilot scale [2].

Azide thermal stability Click chemistry Processing safety

Click Chemistry Library Yield and Bioactive Triazole Generation

In a miniaturized CuAAC combinatorial library, 3-(2-azidoethyl)thiophene was employed as the azide component to generate triazole-based Cdc25 phosphatase inhibitors. The library produced compound M2N12, which exhibited an IC₅₀ of 0.88 μM against Cdc25C and was 9-fold more potent than the reference inhibitor NSC 663284 (IC₅₀ ~7.9 μM) [1]. When alternative azide building blocks such as benzyl azide or 4-azidobenzoic acid were used in analogous library syntheses, no compound with comparable potency and Cdc25C subtype selectivity was identified, underscoring the contribution of the 3-(2-azidoethyl)thiophene scaffold to the observed biological activity [1].

CuAAC Combinatorial chemistry Cdc25 phosphatase inhibition

Spacer-Length Effect on Cross-Linking Density in Low-Bandgap Polymers

In the design of cross-linkable low-bandgap polymers, the length of the alkyl spacer between the thiophene backbone and the azide cross-linking group directly controls the cross-link density and film morphology. Using 3-(6-azidohexyl)thiophene as comonomer, Mueller et al. achieved cross-linked polymer films with controlled swelling and solvent resistance [1]. The shorter ethyl spacer of 3-(2-azidoethyl)thiophene is predicted to yield a higher cross-link density per unit mass due to reduced chain flexibility and closer spatial proximity of reactive sites. This translates to greater solvent resistance but requires careful optimization to avoid brittleness. For applications demanding maximum dimensional stability, the ethyl-spacer monomer offers a chemically rational advantage over the hexyl-spacer analog, although direct experimental comparison data remain to be published.

Low-bandgap polymers Cross-linking Organic photovoltaics

Procurement-Driven Application Scenarios


CuAAC-Based Combinatorial Library Synthesis for Phosphatase Inhibitor Discovery

Researchers developing subtype-selective Cdc25 inhibitors can directly employ 3-(2-azidoethyl)thiophene as the azide component in parallel CuAAC reactions, leveraging the demonstrated 9-fold potency enhancement of derived triazole M2N12 (IC₅₀ = 0.88 μM) over NSC 663284 [1]. This specific azide scaffold has yielded the most potent and selective Cdc25C inhibitor identified to date from click-chemistry libraries, making it a preferred building block when high hit quality is required.

Synthesis of Regioregular Polythiophene Derivatives for High-Mobility OFETs

The 3-substituted thiophene architecture is mandatory for achieving regioregular head-to-tail coupling during polymerization, which is directly correlated with charge-carrier mobilities exceeding 0.1 cm²/V·s – over three orders of magnitude higher than regiorandom 2-substituted polymers [1]. 3-(2-Azidoethyl)thiophene provides this essential regiochemistry while also introducing a post-polymerization click handle for further functionalization.

Fabrication of Cross-Linked Low-Bandgap Polymer Films with High Solvent Resistance

The azide moiety enables thermal or UV-initiated cross-linking of conjugated polymer films via nitrene insertion or triazole formation, dramatically improving solvent resistance. The short ethyl spacer of this monomer is predicted to yield a denser cross-linked network than longer-spacer analogs such as 3-(6-azidohexyl)thiophene, which is advantageous for applications requiring maximum dimensional stability under aggressive solvent exposure during subsequent device processing steps [1].

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